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Compound of Interest

Compound Name:
2,5-Dibromo-1-methyl-1h-

imidazole

Cat. No.: B1586895 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, certain molecular scaffolds emerge as exceptionally versatile and powerful building

blocks. 2,5-Dibromo-1-methyl-1H-imidazole (CAS No. 53857-59-3) is a preeminent example

of such a scaffold.[1] Its architecture, featuring an N-methylated imidazole core—a recognized

"privileged structure" in medicinal chemistry—is strategically functionalized with two bromine

atoms.[2] These halogens are not mere substituents; they are highly reactive handles for

selective, stepwise functionalization, primarily through metal-catalyzed cross-coupling

reactions.[3] This guide provides an in-depth exploration of the synthesis, core reactivity, and

practical applications of this pivotal intermediate, designed for researchers and developers who

require a blend of theoretical understanding and field-proven protocols.

Core Physicochemical Properties and Safety Data
A comprehensive understanding of a reagent's physical properties and safety profile is a

prerequisite for its effective and safe utilization in any laboratory setting.

Physicochemical Data
The fundamental properties of 2,5-Dibromo-1-methyl-1H-imidazole are summarized below for

quick reference.
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Property Value Source

CAS Number 53857-59-3 [4]

Molecular Formula C₄H₄Br₂N₂ [4]

Molecular Weight 239.90 g/mol [4]

IUPAC Name
2,5-dibromo-1-methyl-1H-

imidazole
[4]

Appearance Solid

Melting Point 76-82 °C

SMILES CN1C(=CN=C1Br)Br [4]

InChIKey
WVCRXJDDBGDCTA-

UHFFFAOYSA-N
[4]

Hazard Identification and Safe Handling
According to the Globally Harmonized System (GHS), 2,5-Dibromo-1-methyl-1H-imidazole is

classified with significant hazards that demand rigorous adherence to safety protocols.[4]

GHS Classification Hazard Statement Precautionary Codes

Acute Toxicity, Oral (Category

4)
H302: Harmful if swallowed P301 + P312 + P330

Skin Irritation (Category 2) H315: Causes skin irritation P302 + P352

Serious Eye Damage

(Category 1)

H318: Causes serious eye

damage

P280, P305 + P351 + P338 +

P310

STOT SE (Category 3)
H335: May cause respiratory

irritation
P261, P304 + P340

Causality Behind Safety Measures: The specified hazards necessitate the use of

comprehensive Personal Protective Equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat. All manipulations should be performed within a certified
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chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors. The risk of

serious eye damage (H318) is particularly critical; it implies that even brief contact can cause

irreversible harm, making eye protection non-negotiable.

Synthesis Pathway: From Precursor to Final
Product
The synthesis of 2,5-Dibromo-1-methyl-1H-imidazole is logically approached as a two-stage

process: first, the N-methylation of the parent imidazole, followed by a selective di-bromination.

This workflow ensures high yields and purity.
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Stage 1: N-Methylation

Stage 2: Dibromination

Imidazole
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Synthesis workflow for 2,5-Dibromo-1-methyl-1H-imidazole.
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Protocol 1: Synthesis of 1-Methylimidazole (Precursor)
The N-methylation of imidazole is a foundational step. While industrial routes may use

methanol at high temperatures, a common and effective laboratory-scale synthesis involves

deprotonation followed by alkylation.[5][6][7]

Methodology Rationale: This protocol utilizes a strong base to deprotonate the imidazole N-H,

forming a highly nucleophilic imidazolide anion. This anion then readily attacks the electrophilic

methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction. Ethanol is

chosen as a solvent due to its ability to dissolve both imidazole and the base.

Step-by-Step Protocol:

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

imidazole (5.0 g) in ethanol (100 mL).[5]

Deprotonation: To the stirring solution, add sodium hydroxide (8.0 g) and continue stirring

until it has completely dissolved.[5] This step generates the reactive imidazolide anion.

Methylation: Carefully add methyl iodide (10.0 mL) to the flask. Stir the mixture at room

temperature for 2-3 hours.[5] Reaction progress should be monitored by Thin Layer

Chromatography (TLC) to confirm the consumption of the starting material.

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal

volume of water to quench the reaction and dissolve inorganic salts.[5]

Phase Separation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane). Combine the organic layers.

Drying & Concentration: Dry the combined organic extracts over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield crude 1-methylimidazole.[5] Purification can be achieved by distillation.

Protocol 2: Synthesis of 2,5-Dibromo-1-methyl-1H-
imidazole
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With the 1-methylimidazole precursor in hand, the next step is electrophilic bromination. The

electron-rich nature of the imidazole ring makes it susceptible to halogenation. The C2, C4, and

C5 positions are all activated, but the C2 and C5 positions are often the most reactive in N-

substituted imidazoles.

Methodology Rationale: This protocol uses N-Bromosuccinimide (NBS) as the brominating

agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of

electrophilic bromine (Br⁺). The reaction proceeds via electrophilic aromatic substitution, where

the imidazole ring attacks the bromine atom of NBS. The use of two equivalents of NBS

ensures the dibromination occurs.

Step-by-Step Protocol:

Reaction Setup: In a round-bottom flask protected from light, dissolve 1-methylimidazole (1.0

eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of

the bromination reaction and minimize the formation of side products.

Bromination: Add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution,

ensuring the temperature remains below 5 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until

TLC analysis indicates complete consumption of the starting material.

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate

to consume any unreacted bromine.

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the

combined organic layers with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude solid can be purified by column

chromatography on silica gel or by recrystallization to afford pure 2,5-Dibromo-1-methyl-1H-
imidazole.

Core Reactivity: A Gateway to Molecular Complexity
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The synthetic utility of 2,5-Dibromo-1-methyl-1H-imidazole stems from the differential

reactivity of its two C-Br bonds, enabling its use in palladium-catalyzed cross-coupling

reactions. These reactions are pillars of modern organic synthesis, allowing for the precise

formation of carbon-carbon and carbon-heteroatom bonds.[8]

Suzuki-Miyaura Coupling Sonogashira Coupling Stille Coupling

2,5-Dibromo-1-methyl-1H-imidazole

R-B(OH)₂
Pd Catalyst, Base

R-C≡CH
Pd/Cu Catalyst, Base

R-Sn(Alkyl)₃
Pd Catalyst

Aryl/Vinyl Substituted Imidazole

C(sp²)-C(sp²) bond

Alkynyl Substituted Imidazole

C(sp²)-C(sp) bond

Aryl/Vinyl/Alkyl Substituted Imidazole

C(sp²)-C(sp²) bond

Click to download full resolution via product page

Key cross-coupling pathways for 2,5-Dibromo-1-methyl-1H-imidazole.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most robust methods for forming C(sp²)-

C(sp²) bonds, coupling an organoboron reagent with an organic halide.[9][10]

Methodology Rationale: This reaction is valued for the operational simplicity, mild conditions,

and the commercial availability of a vast library of boronic acids. The choice of palladium

catalyst, ligand, and base is critical for achieving high yields.[11] The base (e.g., K₃PO₄,

Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 2,5-Dibromo-1-methyl-1H-imidazole (1.0 eq), the desired arylboronic
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acid (1.1 or 2.2 eq for mono- or di-substitution), and a base such as K₃PO₄ (3.0 eq).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a

ligand.

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and

water.[10] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Reaction: Heat the mixture to the required temperature (e.g., 90-100 °C) and stir for 4-24

hours, monitoring by TLC or LC-MS.[10]

Workup and Purification: After cooling, dilute the mixture with water and extract with an

organic solvent. The combined organic layers are dried, concentrated, and the crude product

is purified by column chromatography.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an organic

halide and a terminal alkyne, a cornerstone for synthesizing acetylenic compounds.[9][12]

Methodology Rationale: The reaction is typically co-catalyzed by palladium and copper(I) salts.

[12] The palladium complex activates the C-Br bond, while the copper(I) species forms a

copper acetylide, which facilitates the crucial transmetalation step. An amine base (e.g.,

triethylamine) acts as both the base and often as a solvent.[9]

General Protocol for Sonogashira Coupling:

Reaction Setup: To a solution of 2,5-Dibromo-1-methyl-1H-imidazole (1.0 eq) and the

terminal alkyne (1.2 or 2.4 eq) in a suitable solvent (e.g., THF or DMF), add the palladium

catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) salt (e.g., CuI, 10 mol%).[9]

Base Addition: Add a suitable amine base, such as triethylamine or diisopropylamine.[9]

Reaction: Degas the mixture and stir at room temperature or an elevated temperature under

an inert atmosphere until the starting material is consumed.

Workup and Purification: Upon completion, filter the reaction mixture to remove salts,

concentrate the filtrate, and purify the residue by column chromatography.
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Stille Coupling
The Stille reaction couples an organic halide with an organostannane (tin) reagent, offering a

versatile method that is tolerant of a wide array of functional groups.[13][14]

Methodology Rationale: A key advantage of the Stille coupling is the stability of the

organostannane reagents. The reaction is driven by the formation of a stable tin-halide

byproduct. The choice of palladium catalyst and solvent is crucial for success. A primary

drawback is the toxicity of the tin reagents, which necessitates careful handling and purification

to remove tin byproducts.[14]

General Protocol for Stille Coupling:

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 2,5-Dibromo-1-
methyl-1H-imidazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an

anhydrous solvent like toluene or DMF.[13]

Reagent Addition: Add the organostannane reagent (1.1 or 2.2 eq) via syringe.

Reaction: Heat the reaction mixture (e.g., 100 °C) and stir for the required time, monitoring

progress by TLC or LC-MS.[13]

Workup and Purification: Cool the reaction, and perform a standard aqueous workup. Due to

the toxicity of tin compounds, purification must be rigorous, often involving column

chromatography and sometimes a fluoride wash to remove tin residues.

Applications in Research and Development
The diverse molecular architectures accessible from 2,5-Dibromo-1-methyl-1H-imidazole
make it a high-value intermediate in multiple R&D sectors.

Medicinal Chemistry: The imidazole core is central to numerous pharmaceuticals.[15] This

building block is used to synthesize libraries of compounds for screening as potential kinase

inhibitors, antiviral agents, and other bioactive heterocycles.[2][3] The ability to selectively

introduce different groups at the 2- and 5-positions allows for fine-tuning of structure-activity

relationships (SAR).
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Materials Science: The unique electronic properties of the imidazole ring are leveraged in the

creation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and

organic field-effect transistors (OFETs). The cross-coupling reactions allow for the

construction of conjugated systems with tailored photophysical properties.[1]

Agrochemicals: The imidazole scaffold is also present in various fungicides and herbicides.

This intermediate serves in the development of novel crop protection agents.[3]

Conclusion
2,5-Dibromo-1-methyl-1H-imidazole is far more than a simple halogenated heterocycle; it is a

strategically designed molecular tool. Its stable, N-protected core and two orthogonally

addressable bromine atoms provide a reliable and versatile platform for constructing complex

molecular targets. The mastery of its synthesis and, more importantly, its application in robust

cross-coupling reactions, empowers chemists to rapidly explore chemical space and accelerate

innovation in pharmaceuticals, materials, and beyond. The protocols and insights provided in

this guide serve as a foundational resource for harnessing the full potential of this powerful

synthetic intermediate.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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